N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide
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Overview
Description
N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry. This compound features a complex structure with functional groups that contribute to its reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and isonicotinohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage.
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Step 1: Preparation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde
Reagents: 3-bromo-2-hydroxy-5-nitrobenzene, oxidizing agent (e.g., potassium permanganate)
Conditions: Reflux in an appropriate solvent (e.g., acetic acid)
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Step 2: Condensation Reaction
Reagents: 3-bromo-2-hydroxy-5-nitrobenzaldehyde, isonicotinohydrazide
Conditions: Reflux in ethanol, catalytic amount of acetic acid
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid
Reduction: Hydrogen gas with palladium on carbon
Substitution: Nucleophiles like amines or thiols in polar solvents
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Material Science: Used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: Acts as a precursor for the synthesis of more complex organic compounds used in various industrial processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The presence of functional groups like the nitro and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(4-fluorophenyl)methylene]isonicotinohydrazide
- N’-[(1E)-(4-hydroxyphenyl)methylene]isonicotinohydrazide
Uniqueness
N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. This makes it a versatile compound for various chemical transformations and applications.
By understanding the synthesis, reactivity, and applications of N’-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide, researchers can explore its full potential in different scientific and industrial fields.
Properties
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20)/b16-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYCSDBHKSRQDL-FRKPEAEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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